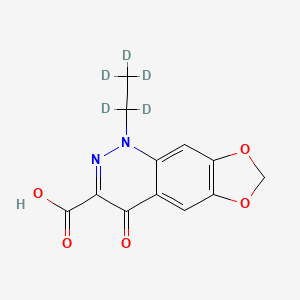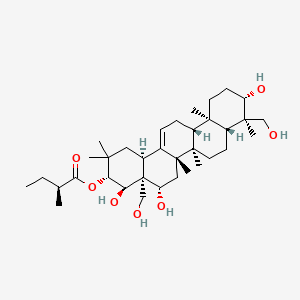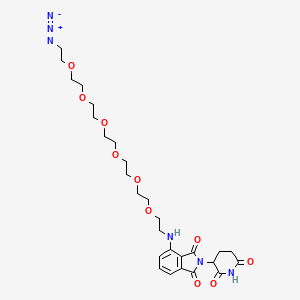
Pomalidomide 4'-PEG6-azide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pomalidomide 4’-PEG6-azide: is a compound that combines pomalidomide, a well-known immunomodulatory drug, with a polyethylene glycol (PEG) linker and an azide functional group. This compound is primarily used in the field of targeted protein degradation, specifically in the development of proteolysis-targeting chimeras (PROTACs). The PEG linker enhances the solubility and bioavailability of the compound, while the azide group allows for click chemistry reactions, facilitating the conjugation with other molecules .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Pomalidomide 4’-PEG6-azide involves several steps:
Synthesis of Pomalidomide Derivative: The initial step involves the synthesis of a pomalidomide derivative with a functional group that can be further modified.
PEGylation: The pomalidomide derivative is then reacted with a PEG6 linker to form a PEGylated pomalidomide.
Industrial Production Methods: Industrial production of Pomalidomide 4’-PEG6-azide follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of automated synthesis platforms can further streamline the production process .
Analyse Chemischer Reaktionen
Types of Reactions: Pomalidomide 4’-PEG6-azide primarily undergoes click chemistry reactions, specifically copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC). These reactions are used to conjugate the compound with other molecules containing alkyne or strained alkyne groups .
Common Reagents and Conditions:
CuAAC: Requires a copper catalyst, typically copper sulfate, and a reducing agent such as sodium ascorbate.
SPAAC: Does not require a catalyst and can proceed under mild conditions
Major Products: The major products formed from these reactions are conjugates of Pomalidomide 4’-PEG6-azide with various target molecules, which can be used in the development of PROTACs and other targeted therapies .
Wissenschaftliche Forschungsanwendungen
Chemistry: Pomalidomide 4’-PEG6-azide is used as a building block in the synthesis of PROTACs, which are designed to degrade specific proteins by recruiting them to the ubiquitin-proteasome system .
Biology: In biological research, this compound is used to study protein-protein interactions and the mechanisms of protein degradation. It helps in identifying potential therapeutic targets for various diseases .
Medicine: Pomalidomide 4’-PEG6-azide has applications in drug discovery and development, particularly in the creation of novel therapies for cancer and other diseases. PROTACs developed using this compound have shown promise in preclinical studies .
Industry: In the pharmaceutical industry, Pomalidomide 4’-PEG6-azide is used in the development of targeted therapies and personalized medicine. Its ability to selectively degrade disease-causing proteins makes it a valuable tool in drug development .
Wirkmechanismus
Pomalidomide 4’-PEG6-azide exerts its effects through the mechanism of targeted protein degradation. The compound contains a cereblon (CRBN)-recruiting ligand, which binds to the CRBN protein, a component of the E3 ubiquitin ligase complex. The PEG6 linker and azide group facilitate the conjugation of the compound with a target protein ligand. This conjugate then recruits the target protein to the E3 ligase complex, leading to its ubiquitination and subsequent degradation by the proteasome .
Vergleich Mit ähnlichen Verbindungen
Pomalidomide-PEG4-azide: Contains a shorter PEG linker, which may affect its solubility and bioavailability.
Pomalidomide-PEG6-butyl azide: Similar structure but with a butyl group instead of an azide, affecting its reactivity in click chemistry reactions.
Uniqueness: Pomalidomide 4’-PEG6-azide is unique due to its combination of a PEG6 linker and an azide group, which provides enhanced solubility, bioavailability, and versatility in click chemistry reactions. This makes it a valuable tool in the development of PROTACs and other targeted therapies .
Eigenschaften
Molekularformel |
C27H38N6O10 |
|---|---|
Molekulargewicht |
606.6 g/mol |
IUPAC-Name |
4-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C27H38N6O10/c28-32-30-7-9-39-11-13-41-15-17-43-19-18-42-16-14-40-12-10-38-8-6-29-21-3-1-2-20-24(21)27(37)33(26(20)36)22-4-5-23(34)31-25(22)35/h1-3,22,29H,4-19H2,(H,31,34,35) |
InChI-Schlüssel |
GZXCJGDZCUFESD-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


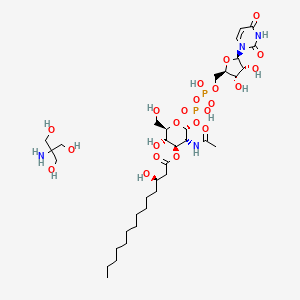

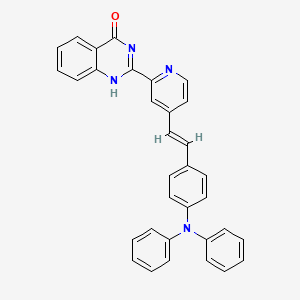
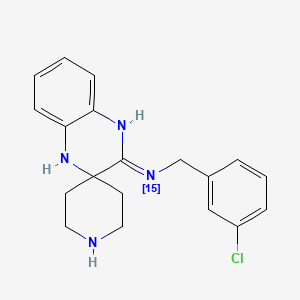
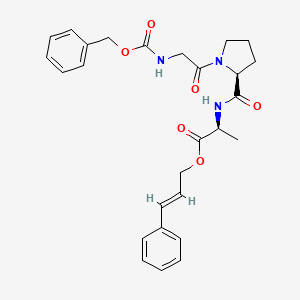
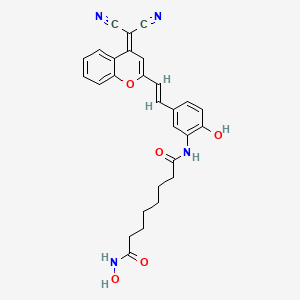
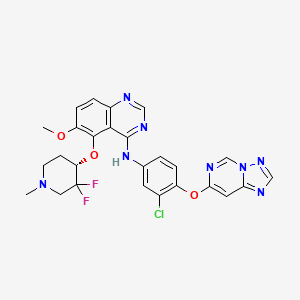
![(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(1S)-1-carboxy-3-methylsulfanylpropyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-[[(2S)-6-amino-2-[[(2S)-2-aminopropanoyl]amino]hexanoyl]amino]-5-oxopentanoic acid](/img/structure/B12379295.png)
![(1R,4E,5'S,6S,6'R,7R,8S,10S,11S,12S,14S,15S,16R,18E,20E,22S,25S,27S,28S,29R)-7,9,11,12,13,14,15-heptahydroxy-10-[(2S,5R,6R)-5-hydroxy-6-methyloxan-2-yl]oxy-6'-[(3R)-3-hydroxypentan-2-yl]-22-(2-hydroxypropyl)-5',6,8,16,28,29-hexamethyl-14-propylspiro[2,26-dioxabicyclo[23.3.1]nonacosa-4,18,20-triene-27,2'-oxane]-3-one](/img/structure/B12379297.png)

![[(2R,4S,5R)-5-(5-aminoimidazol-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B12379310.png)

